Journal Name:Nanoscale Horizons
Journal ISSN:2055-6756
IF:11.684
Journal Website:https://www.rsc.org/journals-books-databases/about-journals/nanoscale-horizons/
Year of Origin:0
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:44
Publishing Cycle:
OA or Not:Not
siRNA-loaded DNA nanostructures restore endothelial leakiness†
Nanoscale Horizons ( IF 11.684 ) Pub Date : , DOI: 10.1039/D3NH90040A
This article highlights the recent work of Qian, Leong, Wang et al. (Nanoscale Horiz., 2023, 8, 270, https://doi.org/10.1039/D2NH00348A) on the use of programmable DNA self-assemblies to restore endothelial leakiness.
Detail
Front cover
Nanoscale Horizons ( IF 11.684 ) Pub Date : , DOI: 10.1039/D4NH90001D
A graphical abstract is available for this content
Detail
Nanoscale Horizons Emerging Investigator Series: Dr Ahu Gümrah Dumanli-Parry, University of Manchester, UK
Nanoscale Horizons ( IF 11.684 ) Pub Date : , DOI: 10.1039/D3NH90048G
Our Emerging Investigator Series features exceptional work by early-career nanoscience and nanotechnology researchers. Read Ahu Gümrah Dumanli-Parry's Emerging Investigator Series article ‘Edible cellulose-based colorimetric timer’ (https://doi.org/10.1039/D3NH00006K) and read more about her in the interview below.
Detail
Back cover
Nanoscale Horizons ( IF 11.684 ) Pub Date : , DOI: 10.1039/D4NH90006E
A graphical abstract is available for this content
Detail
Magnetic field-responsive graphene oxide photonic liquids†
Nanoscale Horizons ( IF 11.684 ) Pub Date : , DOI: 10.1039/D3NH00412K
Modifying the environment around particles (e.g., introducing a secondary phase or external field) can affect the way they interact and assemble, thereby giving control over the physical properties of a dynamic system. Here, graphene oxide (GO) photonic liquids that respond to a magnetic field are demonstrated for the first time. Magnetic nanoparticles are used to provide a continuous magnetizable liquid environment around the GO liquid crystalline domains. In response to a magnetic field, the alignment of magnetic nanoparticles, coupled with the diamagnetic property of GO nanosheets, drives the reorientation and alignment of the nanosheets, enabling switchable photonic properties using a permanent magnet. This phenomenon is anticipated to be extendable to other relevant photonic systems of shape-anisotropic nanoparticles and may open up opportunities for developing GO-based optical materials and devices.
Detail
Contents list
Nanoscale Horizons ( IF 11.684 ) Pub Date : , DOI: 10.1039/D3NH90057F
The first page of this article is displayed as the abstract.
Detail
Inside front cover
Nanoscale Horizons ( IF 11.684 ) Pub Date : , DOI: 10.1039/D3NH90056H
A graphical abstract is available for this content
Detail
Dual carbon engineering enabling 1T/2H MoS2 with ultrastable potassium ion storage performance†
Nanoscale Horizons ( IF 11.684 ) Pub Date : , DOI: 10.1039/D3NH00404J
Potassium-ion batteries (PIBs) as a promising and low-cost battery technology offer the advantage of utilizing abundant and cost-effective K-salt sources. However, the effective adoption of PIBs necessitates the identification of suitable electrode materials. The 1T phase of MoS2 exhibits enhanced electronic conductivity and greater interlayer spacing compared to the 2H phase, leading to a capable potassium ion storage ability. Herein, we fabricated dual carbon engineered 1T/2H MoS2via a secure and straightforward ammonia-assisted hydrothermal method. The 1T/2H MoS2@rGO@C structure demonstrated an expanded interlayer spacing (9.3 Å). Additionally, the sandwich-like structural design not only enhanced material conductivity but also effectively curbed the agglomeration of nanosheets. Remarkably, 1T/2H MoS2@rGO@C exhibited impressive potassium storage ability, delivering capacities of 351.0 mA h g−1 at 100 mA g−1 and 233.8 mA h g−1 at 1000 mA g−1 following 100 and 1000 cycles, respectively. Moreover, the construction of a K-ion full cell was successfully achieved, utilizing perylene tetracarboxylic dianhydride (PTCDA) as the cathode, and manifesting a capacity of 294.3 mA h g−1 at 100 mA g−1 after 160 cycles. This underscores the substantial potential of employing the 1T/2H MoS2@rGO@C electrode material for PIBs.
Detail
Front cover
Nanoscale Horizons ( IF 11.684 ) Pub Date : , DOI: 10.1039/D3NH90055J
A graphical abstract is available for this content
Detail
Back cover
Nanoscale Horizons ( IF 11.684 ) Pub Date : , DOI: 10.1039/D4NH90003K
A graphical abstract is available for this content
Detail
Enriching 2D transition metal borides via MB XMenes (M = Fe, Co, Ir): Strong correlation and magnetism†
Nanoscale Horizons ( IF 11.684 ) Pub Date : , DOI: 10.1039/D3NH00364G
Recently, two-dimensional (2D) FeSe-like anti-MXenes (or XMenes), composed of late d-block transition metal M and p-block nonmetal X elements, have been both experimentally and theoretically investigated. Here, we select three 2D borides FeB, CoB and IrB for a deeper investigation by including strong correlation effects, as a fertile ground for understanding and applications. Using a combination of Hubbard corrected first-principles calculations and Monte Carlo simulations, FeB and CoB are found to be ferro- and anti-ferro magnetic, contrasting with the non-magnetic nature of IrB. The metallic FeB XMene monolayer, superior to most of the MXenes or MBenes, exhibits robust ferromagnetism, driven by intertwined direct-exchange and super-exchange interactions between adjacent Fe atoms. The predicted Curie temperature (TC) of the FeB monolayer via the Heisenberg model reaches an impressive 425 K, with the easy-axis oriented out-of-plane and high magnetic anisotropic energy (MAE). The asymmetry in the spin-resolved transmission spectrum induces a thermal spin current, providing an opportunity for spin filtration. This novel 2D FeB material is expected to hold great promise as an information storage medium and find applications in emerging spintronic devices.
Detail
Hydrogel-mediated tumor T cell infiltration and immune evasion to reinforce cancer immunotherapy†
Nanoscale Horizons ( IF 11.684 ) Pub Date : , DOI: 10.1039/D3NH00401E
Cancer immunotherapy has received increasing attention in tumor therapy. However, insufficient infiltration of T cells and over-expressed PD-L1 checkpoint in tumor cells severely impede cancer immunotherapy. Here, an injectable hydrogel was designed to reinforce T cell infiltration and inactivate PD-L1 for powerful cancer immunotherapy. The hydrogel was created by sodium alginate (SA) as the gelator, where linagliptin particles and BMS-202 particles were present in hydrogel micropores. After gelation in the tumor site, the linagliptin powerfully suppressed chemokine CXCL10 degradation, enabling the introduced CXCL10 to realize sustainable chemotaxis towards strong T cell infiltration. Meanwhile, the BMS-202 inactivated PD-L1 of tumor cells, thereby eliminating the PD-L1-governed immune evasion. Therefore, the hydrogel in combination with CXCL10 demonstrated powerful cancer immunotherapy against primary and distant tumors, along with efficient inhibition of lung metastasis. Our study not only offers a potent platform against tumors, but also provides a conceptually new approach to reinforce cancer immunotherapy.
Detail
Local modulation of Au/MoS2 Schottky barriers using a top ZnO nanowire gate for high-performance photodetection†
Nanoscale Horizons ( IF 11.684 ) Pub Date : , DOI: 10.1039/D3NH00448A
Schottky junctions are commonly used for fabricating heterojunction-based 2D transition metal dichalcogenide (TMD) photodetectors, characteristically offering a wide detection range, high sensitivity and fast response. However, these devices often suffer from reduced detectivity due to the high dark current, making it challenging to discover a simple and efficient universal way to improve the photoelectric performances. Here, we demonstrate a novel approach for integrating ZnO nanowire gates into a MoS2–Au Schottky junction to improve the photoelectric performances of photodetectors by locally controlling the Schottky barrier. This strategy remarkably reduces the dark current level of the device without affecting its photocurrent and the Schottky detectivity can be modified to a maximum detectivity of 1.4 × 1013 Jones with −20 V NG bias. This work provides potential possibilities for tuning the band structure of other materials and optimizing the performance of heterojunction photodetectors.
Detail
Ultrahigh-quality graphene resonators by liquid-based strain-engineering†
Nanoscale Horizons ( IF 11.684 ) Pub Date : , DOI: 10.1039/D3NH00420A
Two-dimensional (2D) material-based nanoelectromechanical (NEM) resonators are expected to be enabling components in hybrid qubits that couple mechanical and electromagnetic degrees of freedom. However, challenges in their sensitivity and coherence time have to be overcome to realize such mechanohybrid quantum systems. We here demonstrate the potential of strain engineering to realize 2D material-based resonators with unprecedented performance. A liquid-based tension process was shown to enhance the resonance frequency and quality factor of graphene resonators six-fold. Spectroscopic and microscopic characterization reveals a surface-energy enhanced wall interaction as the origin of this effect. The response of our tensioned resonators is not limited by external loss factors and exhibits near-ideal internal losses, yielding superior resonance frequencies and quality factors to all previously reported 2D material devices. Our approach represents a powerful method of enhancing 2D NEM resonators for future quantum systems.
Detail
Two-gap topological superconductor LaB2 with high Tc = 30 K†
Nanoscale Horizons ( IF 11.684 ) Pub Date : , DOI: 10.1039/D3NH00249G
Since two gap superconductivity was discovered in MgB2, research on multigap superconductors has attracted increasing attention because of its intriguing fundamental physics. In MgB2, the Mg atom donates two electrons to the borophene layer, resulting in a stronger gap from the σ band and a weaker gap from the π bond. First-principles calculations demonstrate that the two gap anisotropic superconductivity strongly enhances the transition temperature of MgB2 in comparison with that given by the isotropic model. In this work, we report a three-band (B-σ, B-π, and La-d) two-gap superconductor LaB2 with very high Tc = 30 K by solving the fully anisotropic Migdal–Eliashberg equation. Because of the σ and π–d hybridization on the Fermi surface, the electron–phonon coupling constant λ = 1.5 is significantly larger than the λ = 0.7 of MgB2. Our work paves a new route to enhance the electron–phonon coupling strength of multigap superconductors with d orbitals. On the other hand, our analysis reveals that LaB2 belongs to the weak topological semimetal category, leading to a possible topological superconductor with the highest Tc to date. Moreover, upon applying pressure and/or doping, the topology is tunable between weak and strong with Tc varying from 15 to 30 K, opening up a flexible platform for manipulating topological superconductors.
Detail
Carrier density and delocalization signatures in doped carbon nanotubes from quantitative magnetic resonance†
Nanoscale Horizons ( IF 11.684 ) Pub Date : , DOI: 10.1039/D3NH00480E
High-performance semiconductor materials and devices are needed to supply the growing energy and computing demand. Organic semiconductors (OSCs) are attractive options for opto-electronic devices, due to their low cost, extensive tunability, easy fabrication, and flexibility. Semiconducting single-walled carbon nanotubes (s-SWCNTs) have been extensively studied due to their high carrier mobility, stability and opto-electronic tunability. Although molecular charge transfer doping affords widely tunable carrier density and conductivity in s-SWCNTs (and OSCs in general), a pervasive challenge for such systems is reliable measurement of charge carrier density and mobility. In this work we demonstrate a direct quantification of charge carrier density, and by extension carrier mobility, in chemically doped s-SWCNTs by a nuclear magnetic resonance approach. The experimental results are verified by a phase-space filling doping model, and we suggest this approach should be broadly applicable for OSCs. Our results show that hole mobility in doped s-SWCNT networks increases with increasing charge carrier density, a finding that is contrary to that expected for mobility limited by ionized impurity scattering. We discuss the implications of this important finding for additional tunability and applicability of s-SWCNT and OSC devices.
Detail
Contact engineering for 2D Janus MoSSe/metal junctions†
Nanoscale Horizons ( IF 11.684 ) Pub Date : , DOI: 10.1039/D3NH00450C
The flourish of two-dimensional (2D) materials provides a versatile platform for building high-performance electronic devices in the atomic thickness regime. However, the presence of the high Schottky barrier at the interface between the metal electrode and the 2D semiconductors, which dominates the injection and transport efficiency of carriers, always limits their practical applications. Herein, we show that the Schottky barrier can be controllably lifted in the heterostructure consisting of Janus MoSSe and 2D vdW metals by different means. Based on density functional theory calculations and machine learning modelings, we studied the electrical contact between semiconducting monolayer MoSSe and various metallic 2D materials, where a crossover from Schottky to Ohmic/quasi-Ohmic contact is realized. We demonstrated that the band alignment at the interface of the investigated metal-semiconductor junctions (MSJs) deviates from the ideal Schottky–Mott limit because of the Fermi-level pinning effects induced by the interface dipoles. Besides, the effect of the thickness and applied biaxial strain of MoSSe on the electronic structure of the junctions are explored and found to be powerful tuning knobs for electrical contact engineering. It is highlighted that using the sure-independence-screening-and-sparsifying-operator machine learning method, a general descriptor WM3/exp(Dint) was developed, which enables the prediction of the Schottky barrier height for different MoSSe-based MSJ. These results provide valuable theoretical guidance for realizing ideal Ohmic contacts in electronic devices based on the Janus MoSSe semiconductors.
Detail
Microelectromechanical system for in situ quantitative testing of tension–compression asymmetry in nanostructures†
Nanoscale Horizons ( IF 11.684 ) Pub Date : , DOI: 10.1039/D3NH00407D
Tension–compression asymmetry is a topic of current interest in nanostructures, especially in strain engineering. Herein, we report a novel on-chip microelectromechanical system (MEMS) that can realize in situ quantitative mechanical testing of nanostructures under tension–compression functions. The mechanical properties of three kinds of nanostructures fabricated by focused ion beam (FIB) techniques were systematically investigated with the presented on-chip testing system. The results declare that both Pt nanopillars and C nanowires exhibit plastic deformation behavior under tension testing, with average Young's moduli of 70.06 GPa and 58.32 GPa, respectively. However, the mechanical deformation mechanisms of the two nanostructures changed in compression tests. The Pt nanopillar exhibited in-plane buckling behavior, while the C nanowire displayed 3D twisting behavior with a maximum strain of 25.47%, which is far greater than the tensile strain. Moreover, asymmetric behavior was also observed in the C nanospring during five loading–unloading tension–compression deformation tests. This work provides a novel insight into the asymmetric mechanical properties of nanostructures, with potential applications in nanotechnology research.
Detail
Phonon vortices at heavy impurities in two-dimensional materials†
Nanoscale Horizons ( IF 11.684 ) Pub Date : , DOI: 10.1039/D3NH00433C
The advent of monochromated electron energy-loss spectroscopy has enabled atomic-resolution vibrational spectroscopy, which triggered interest in spatially localized or quasi-localized vibrational modes in materials. Here we report the discovery of phonon vortices at heavy impurities in two-dimensional materials. We use density-functional-theory calculations for two configurations of Si impurities in graphene, Si–C3 and Si–C4, to examine atom-projected phonon densities of states and display the atomic-displacement patterns for select modes that are dominated by impurity displacements. The vortices are driven by large displacements of the impurities, and reflect local symmetries. Similar vortices are found at phosphorus impurities in hexagonal boron nitride, suggesting that they may be a feature of heavy impurities in crystalline materials. Phonon vortices at defects are expected to play a role in thermal conductivity and other properties.
Detail
Adapted MLP-Mixer network based on crossbar arrays of fast and multilevel switching (Co–Fe–B)x(LiNbO3)100−x nanocomposite memristors†
Nanoscale Horizons ( IF 11.684 ) Pub Date : , DOI: 10.1039/D3NH00421J
MLP-Mixer based on multilayer perceptrons (MLPs) is a novel architecture of a neuromorphic computing system (NCS) introduced for image classification tasks without convolutional layers. Its software realization demonstrates high classification accuracy, although the number of trainable weights is relatively low. One more promising way of improving the NCS performance, especially in terms of power consumption, is its hardware realization using memristors. Therefore, in this work, we proposed an NCS with an adapted MLP-Mixer architecture and memristive weights. For this purpose, we used a passive crossbar array of (Co–Fe–B)x(LiNbO3)100−x memristors. Firstly, we studied the characteristics of such memristors, including their minimal resistive switching time, which was extrapolated to be in the picosecond range. Secondly, we created a fully hardware NCS with memristive weights that are capable of classification of simple 4-bit vectors. The system was shown to be robust to noise introduction in the input patterns. Finally, we used experimental memristive characteristics to simulate an adapted MLP-Mixer architecture that demonstrated a classification accuracy of (94.7 ± 0.3)% on the Modified National Institute of Standards and Technology (MNIST) dataset. The obtained results are the first steps toward the realization of memristive NCS with a promising MLP-Mixer architecture.
Detail
1173
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术1区 CHEMISTRY, PHYSICAL 物理化学2区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
3.40 21 Science Citation Index Expanded Not
Submission Guidelines
Journal Submission Website
https://mc.manuscriptcentral.com/nanohoriz
Submission Guidelines
https://www.rsc.org/journals-books-databases/journal-authors-reviewers/prepare-your-article/
Submission Template
https://www.rsc.org/journals-books-databases/journal-authors-reviewers/author-tools-services/
Reference Format
https://www.rsc.org/journals-books-databases/journal-authors-reviewers/author-tools-services/
Collection Carrier
Communications Reviews Minireviews Focus articles Comments